molecular formula C17H13BrN2O B2519518 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide CAS No. 613659-62-4

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide

Cat. No. B2519518
CAS RN: 613659-62-4
M. Wt: 341.208
InChI Key: WBVQQQMJHWNGAS-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” is a chemical compound. It is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula is C7H6BrNO .


Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the structure of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide”, has been studied extensively. For example, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of pyrroles . Additionally, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, has been reported to form N-acyl derivatives of pyrrole .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. The IR spectrum of a similar compound showed peaks at 3,285 and 3,195 cm-1, which correspond to NH/NH2 groups, and a peak at 1,655 cm-1, which corresponds to the amide C=O group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” can be determined using various techniques. For instance, its melting point was found to be between 170-172°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Future Directions

The future directions for research on “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, the structure-activity relationship of similar compounds could be studied to improve their production and quality control .

properties

IUPAC Name

2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQQQMJHWNGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide

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